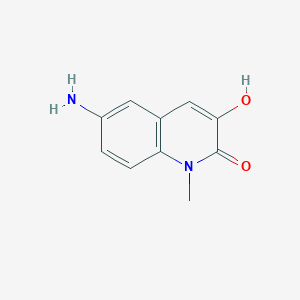![molecular formula C11H20N2O5 B11758722 [(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl](/img/structure/B11758722.png)
[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl is a complex organic compound with the molecular formula C₁₁H₁₉N₂O₅. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties .
Métodos De Preparación
The synthesis of [(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert the nitromethyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl can be compared with other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their functional groups and overall structure. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C11H20N2O5 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
methyl (3R,4S)-1-hydroxy-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H20N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8,17H,6H2,1-5H3/t7-,8+/m1/s1 |
Clave InChI |
UQRCKOKZUPRIHU-SFYZADRCSA-N |
SMILES isomérico |
CC1([C@@H]([C@H](C(N1O)(C)C)C(=O)OC)C[N+](=O)[O-])C |
SMILES canónico |
CC1(C(C(C(N1O)(C)C)C(=O)OC)C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


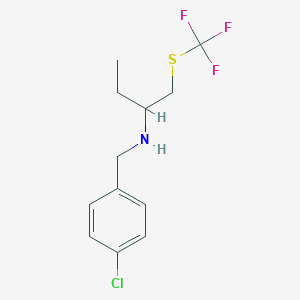
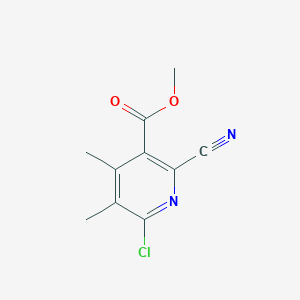
![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)
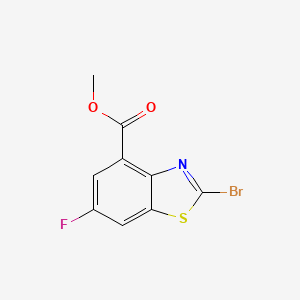
![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)
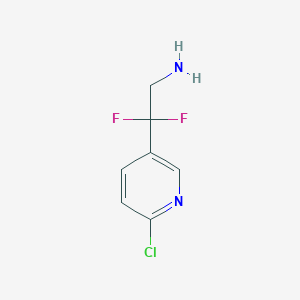
![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)
![4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)
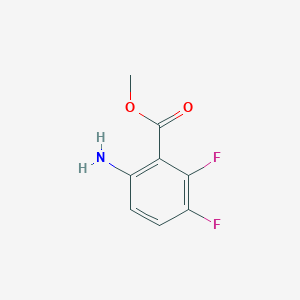
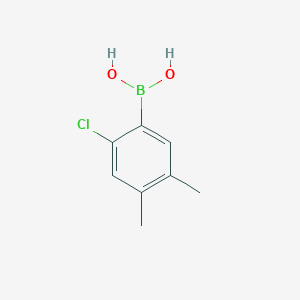
![(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B11758702.png)
